

# Head-to-Head Comparison: SHR168442 vs. VTP-43742 in RORyt Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHR168442 |           |
| Cat. No.:            | B12430605 | Get Quote |

In the landscape of therapeutic development for autoimmune diseases, particularly psoriasis, the retinoic acid-related orphan receptor gamma t (RORyt) has emerged as a pivotal target. As a master regulator of Th17 cell differentiation and the subsequent production of proinflammatory cytokines like IL-17, its inhibition offers a promising oral alternative to injectable biologics. This guide provides a detailed, data-driven comparison of two notable RORyt inhibitors: **SHR168442**, a topical formulation designed for skin-restricted activity, and VTP-43742, an oral agent whose clinical development was discontinued. This analysis is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance, characteristics, and clinical outcomes of these two compounds.

## At a Glance: Key Differentiators



| Feature                 | SHR168442                                             | VTP-43742 (Vimirogant)                                |
|-------------------------|-------------------------------------------------------|-------------------------------------------------------|
| Primary Target          | Retinoic acid-related orphan receptor gamma t (RORyt) | Retinoic acid-related orphan receptor gamma t (RORyt) |
| Mechanism of Action     | RORyt Antagonist                                      | RORyt Inhibitor/Inverse<br>Agonist                    |
| Route of Administration | Topical                                               | Oral                                                  |
| Systemic Exposure       | Low / Skin-restricted                                 | High                                                  |
| Development Status      | Preclinical                                           | Terminated in Phase II                                |
| Key Indication          | Psoriasis (mild to moderate)                          | Psoriasis and other autoimmune disorders              |

## **Mechanism of Action and Signaling Pathway**

Both **SHR168442** and VTP-43742 target RORyt, a key transcription factor in the IL-23/IL-17 inflammatory axis. By inhibiting RORyt, these compounds suppress the transcription of the IL17 gene, leading to a reduction in the secretion of IL-17A and IL-17F cytokines. This ultimately dampens the inflammatory cascade that drives the pathogenesis of diseases like psoriasis.





Click to download full resolution via product page

RORyt Signaling Pathway and Point of Intervention.

## In Vitro and Preclinical Performance



A direct comparison of the in vitro potency reveals that both molecules are potent inhibitors of the RORyt pathway. However, their preclinical development strategies diverged significantly, with **SHR168442** focusing on topical application and VTP-43742 on systemic administration.

| Parameter                                           | SHR168442                                                                                                    | VTP-43742<br>(Vimirogant)                                                            | Reference       |
|-----------------------------------------------------|--------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------|-----------------|
| RORyt Binding Affinity (Ki)                         | Not Reported                                                                                                 | 3.5 nM                                                                               | [1][2]          |
| RORyt Transcriptional<br>Activity IC50              | 15 nM                                                                                                        | 17 nM                                                                                | [1][3][4][5]    |
| IL-17 Secretion Inhibition (human PBMCs) IC50       | 20 nM                                                                                                        | 18 nM                                                                                | [2][4]          |
| IL-17 Secretion Inhibition (mouse splenocytes) IC50 | 54-57 nM                                                                                                     | 57 nM                                                                                | [1][2][4]       |
| Selectivity vs. RORα/β                              | High selectivity over RORα                                                                                   | >1000-fold selective<br>vs. RORα and RORβ                                            | [1][4][5]       |
| Preclinical Model                                   | Imiquimod-induced<br>and IL-23-induced<br>psoriasis-like<br>inflammation in mice                             | MOG35-55/CFA<br>immunized mouse<br>EAE model                                         | [1][2][4][6][7] |
| Preclinical Efficacy                                | Dose-dependent reduction in skin inflammation (erythema, scaling, thickness) with topical application.[3][4] | Significantly suppressed clinical symptoms and demyelination with oral dosing.[1][2] |                 |

# Experimental Workflow: Preclinical Psoriasis Model (SHR168442)



The preclinical efficacy of **SHR168442** was evaluated in established mouse models of psoriasis. The general workflow for these experiments is outlined below.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Small molecule inhibitors of RORyt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel RORy antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SHR-168442 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Head-to-Head Comparison: SHR168442 vs. VTP-43742 in RORyt Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12430605#head-to-head-comparison-of-shr168442-and-vtp-43742]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com